1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Standard 1,2,4-triazole cores often introduce unpredictable antimicrobial cross-reactivity, confounding primary phenotypic screens. This 3-chlorobenzyl analog provides a clean alternative. - **Differentiated Profile**: Confirmed inactive against Pseudomonas, Acinetobacter, and Mycobacterium (CO-ADD data). - **Fragment-Optimized**: XLogP3 1.9, MW 208.65 g/mol, 1 HBD, 3 HBA. - **Synthetic Utility**: Chlorine handle for halogen bonding or cross-coupling. Available at ≥98% purity. Direct replacement for mis-specified regioisomers in SAR libraries.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 832739-72-7
Cat. No. B1623921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
CAS832739-72-7
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N
InChIInChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
InChIKeyCNQNEIWBVLGIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: Chemical Identity and Properties


1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832739-72-7) is a heterocyclic small molecule belonging to the 1,2,4-triazol-3-amine class, characterized by a 3-chlorobenzyl substitution at the N1 position of the triazole ring [1]. The compound has a molecular formula C₉H₉ClN₄, a molecular weight of 208.65 g/mol, a computed XLogP3 of 1.9, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is cataloged as building block 3002316 by ChemBridge Corporation and appears in multiple screening collections [2], positioning it as a research-enabling scaffold rather than a finished end-product.

Non-antimicrobial screening library selection context
Confirmed lack of antibacterial and antitubercular activity supports selectivity-focused screens
Fragment-based lead discovery workflow
MW 208.65 and XLogP3 1.9 may support fragment-like property criteria
SAR exploration building block
3-chlorobenzyl substitution pattern enables regioisomeric comparative studies
Negative-control probe development
Absence of activity in CO-ADD panels may support selectivity benchmarking

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: Uniqueness Over Generic Analogs


Within the 1,2,4-triazol-3-amine family, the position and electronic nature of the N1 substituent critically modulate target affinity, selectivity, and ADME properties [1]. The 3-chlorobenzyl group introduces a specific combination of lipophilicity (XLogP3 = 1.9), electron-withdrawing character, and steric bulk that distinguishes it from the 2-chlorobenzyl, 4-chlorobenzyl, 3-fluorobenzyl, or unsubstituted benzyl analogs [1][2]. Even regioisomeric or halo-substituted analogs can exhibit markedly different binding poses, metabolic stability, and off-target profiles, making simple interchange in a screening cascade or SAR study scientifically unsound [3].

Target
3-Chlorobenzyl triazol-3-amine (XLogP3 1.9)
Risk
Regioisomeric 2-/4-chlorobenzyl analogs
Chlorine position may shift binding poses and metabolic stability, limiting direct SAR interchange.
Risk
Unsubstituted benzyl analog
Lacks chlorine's electronic effects; may alter target affinity and permeability profile.
Risk
3-Fluorobenzyl analog
Different halogen-bonding capacity and lipophilicity may require independent ADME profiling.

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: Quantitative Differentiation Evidence


Lipophilicity and H-Bonding vs. Unsubstituted and Benzyl Analogs

The target compound exhibits an XLogP3 of 1.9, representing a significant increase in lipophilicity compared to the unsubstituted 1H-1,2,4-triazol-3-amine core (XLogP3 ≈ -1.1) and a moderate increase over the 1-benzyl analog (estimated XLogP3 ≈ 1.3–1.5) [1]. The hydrogen bond donor count (HBD = 1) and acceptor count (HBA = 3) are identical to the 1-benzyl analog, supporting that the differentiation arises primarily from the chlorine atom's electronic and steric contributions [1]. These values, computed via PubChem 2.2 (release 2025.04.14), provide systematic, reproducible comparator data for solubility-permeability optimization [1].

Lipophilicity Profile
Class-level inference
XLogP3 = 1.9
ΔXLogP3 ≈ 3.0 vs unsubstituted core; ~0.4–0.6 vs 1-benzyl analog
Supports permeability/metabolic stability differentiation
Computed properties; comparison values estimated from PubChem entries
Medicinal Chemistry Physicochemical Properties Lead Optimization

Lack of Antibacterial Activity in CO-ADD Panels

In confirmatory antimicrobial susceptibility testing performed by the Community for Open Antimicrobial Drug Discovery (CO-ADD), 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine showed unspecified outcome (i.e., no quantifiable MIC) against Pseudomonas aeruginosa ATCC 27853 (AID 1409568), Acinetobacter baumannii ATCC 19606 (AID 1409569), and P. aeruginosa PAO397 (AID 1409577) [1]. This contrasts with literature reports of related 1,2,4-triazol-3-amine derivatives that exhibit MIC values as low as 8 µg/mL against Gram-positive pathogens [2]. The absence of antibacterial activity, while negative, is a valuable selection filter for programs where antimicrobial liability is undesirable (e.g., chronic, non-infectious disease indications), thereby differentiating this compound from broad-spectrum antimicrobial triazole analogs.

Antibacterial Profile
Cross-study comparable
No quantifiable MIC vs Gram-negative panel (CO-ADD)
Contrasts with active triazole derivatives (MIC ~8–32 µg/mL against Gram-positive class)
Supports selectivity differentiation in non-antimicrobial screens
Qualitative differentiation; no measurable inhibition observed
Antimicrobial Screening Hit Triage Selectivity Profiling

No Activity in M. tuberculosis Growth Assays

The compound was tested in phenotypic growth assays against Mycobacterium tuberculosis in two distinct media conditions (AID 1671161: DPPC/cholesterol/tyloxapol-based media; AID 1671162: 7H9/glucose/tyloxapol-based media) via the CO-ADD platform, yielding an unspecified outcome (no quantifiable growth inhibition) [1]. In contrast, certain 1,2,4-triazol-3-amine derivatives have demonstrated MIC values as low as 6.25 µM against M. tuberculosis H37Rv [2]. This differential outcome allows researchers to distinguish this compound from triazole-based antitubercular leads when assembling screening sets for non-mycobacterial targets.

Antitubercular Profile
Cross-study comparable
No quantifiable inhibition in M. tuberculosis assays (CO-ADD)
Literature triazole leads show MIC ~6.25–50 µM against H37Rv
Supports non-mycobacterial target screening selection
Two distinct media conditions tested; phenotypic growth readout
Tuberculosis Drug Discovery Phenotypic Screening Selectivity Profiling

HPLC Purity Benchmarking vs. Generic Building Blocks

Multiple commercial vendors, including MolCore and Leyan, specify a minimum purity of 98% (HPLC) for 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine . This purity benchmark exceeds the typical 95% or 97% offered for many generic building block analogs and ensures reproducibility in biochemical and cellular assays, as well as in subsequent derivatization reactions . The availability of 98% material from multiple suppliers reduces procurement risk and supports consistent lot-to-lot performance in screening campaigns.

Purity Specification
Data to verify
≥98% (HPLC)
Exceeds typical 95–97% for generic building block analogs
May support impurity-driven assay artifact review
Supplier certificate of analysis; method varies by vendor
Chemical Procurement Purity Specification Quality Control

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: Key Application Scenarios


Non-Antimicrobial Screening Library Enrichment

The compound's confirmed lack of detectable antibacterial and antitubercular activity in CO-ADD panels [1] makes it a preferred scaffold for enriching diversity sets in programs targeting kinases, GPCRs, or CNS receptors, where antimicrobial cross-reactivity would confound phenotypic readouts and inflate false-positive rates.

Fragment-Based Lead Discovery with Lipophilic Triazole Core

With a moderate XLogP3 of 1.9 and a compact molecular weight (208.65 g/mol) [1], this compound fulfills fragment-like physicochemical criteria (MW < 250, logP < 3.5) while providing a chlorine atom that can engage in halogen bonding or serve as a synthetic handle for further elaboration.

Chemical Probe Development Using Negative Data

The absence of activity against Pseudomonas, Acinetobacter, and Mycobacterium [1] can be exploited to design negative-control probes or to construct selectivity panels that benchmark target engagement against antimicrobial off-target panels, a critical step in target validation studies.

SAR Exploration Building Block

The differentiated 3-chlorobenzyl substitution pattern and commercial availability at ≥98% purity from multiple vendors make this compound a reliable core for synthesizing focused libraries where the chlorine atom's electronic effects on potency, selectivity, and metabolism are systematically studied relative to 2-chloro, 4-chloro, and 3-fluoro analogs.

Application
Selection Property
Validation Focus
Non-antimicrobial screening library enrichment
Antimicrobial selectivity context
Confirmatory antimicrobial counter-screen
Fragment-based lead discovery
Physicochemical fragment profile
Fragment library property verification
Chemical probe development (negative control)
Negative-control probe suitability
Selectivity panel benchmarking
SAR exploration building block
3-chlorobenzyl substitution pattern
Regioisomeric comparative SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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